

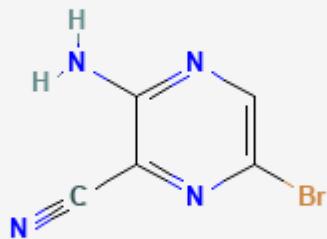
An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carbonitrile

Cat. No.: B112102


[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Amino-6-bromopyrazine-2-carbonitrile**, a key building block in medicinal and agricultural chemistry. The document details its chemical identity, physicochemical properties, and significant applications, with a focus on its utility in synthetic protocols for drug discovery and development.

Chemical Identity and Structure

3-Amino-6-bromopyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring substituted with amino, bromo, and cyano functional groups. These groups provide multiple reaction sites, making it a versatile intermediate for creating diverse molecular architectures.[\[1\]](#)

- IUPAC Name: **3-amino-6-bromopyrazine-2-carbonitrile**[\[2\]](#)
- Synonyms: 2-Amino-5-bromo-3-cyanopyrazine, 3-Amino-6-bromo-2-pyrazinecarbonitrile[\[2\]](#)
[\[3\]](#)
- Chemical Structure:

Physicochemical Properties

The key physicochemical properties of **3-Amino-6-bromopyrazine-2-carbonitrile** are summarized in the table below. This data is essential for planning synthetic routes, purification procedures, and for understanding the compound's handling and storage requirements.

Property	Value	Reference
CAS Number	17231-51-5	[2] [4]
Molecular Formula	C ₅ H ₃ BrN ₄	[1] [2]
Molecular Weight	199.01 g/mol	[1] [2] [3]
Appearance	Yellow crystalline powder	[1]
Purity	≥95% to ≥97% (HPLC)	[1] [4]
Storage Conditions	0-8°C or Room Temperature	[1] [4]
InChIKey	XXCFWGIRIFRPER-UHFFFAOYSA-N	[2]
SMILES	C1=C(N=C(C(=N1)N)C#N)Br	[2] [5]

Applications in Research and Development

3-Amino-6-bromopyrazine-2-carbonitrile serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.^[1] Its applications span several key research areas:

- Pharmaceutical Development: It is a foundational scaffold for developing novel therapeutic agents. Derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.^{[6][7]} This makes the compound highly valuable in the design of anti-cancer drugs.^[1]
- Agrochemical Chemistry: The compound is used as a building block for new pesticides and herbicides, contributing to the development of more effective crop protection solutions.^[1]
- Material Science: It is also explored in the creation of novel materials that require specific chemical properties for enhanced durability and resistance.^[1]

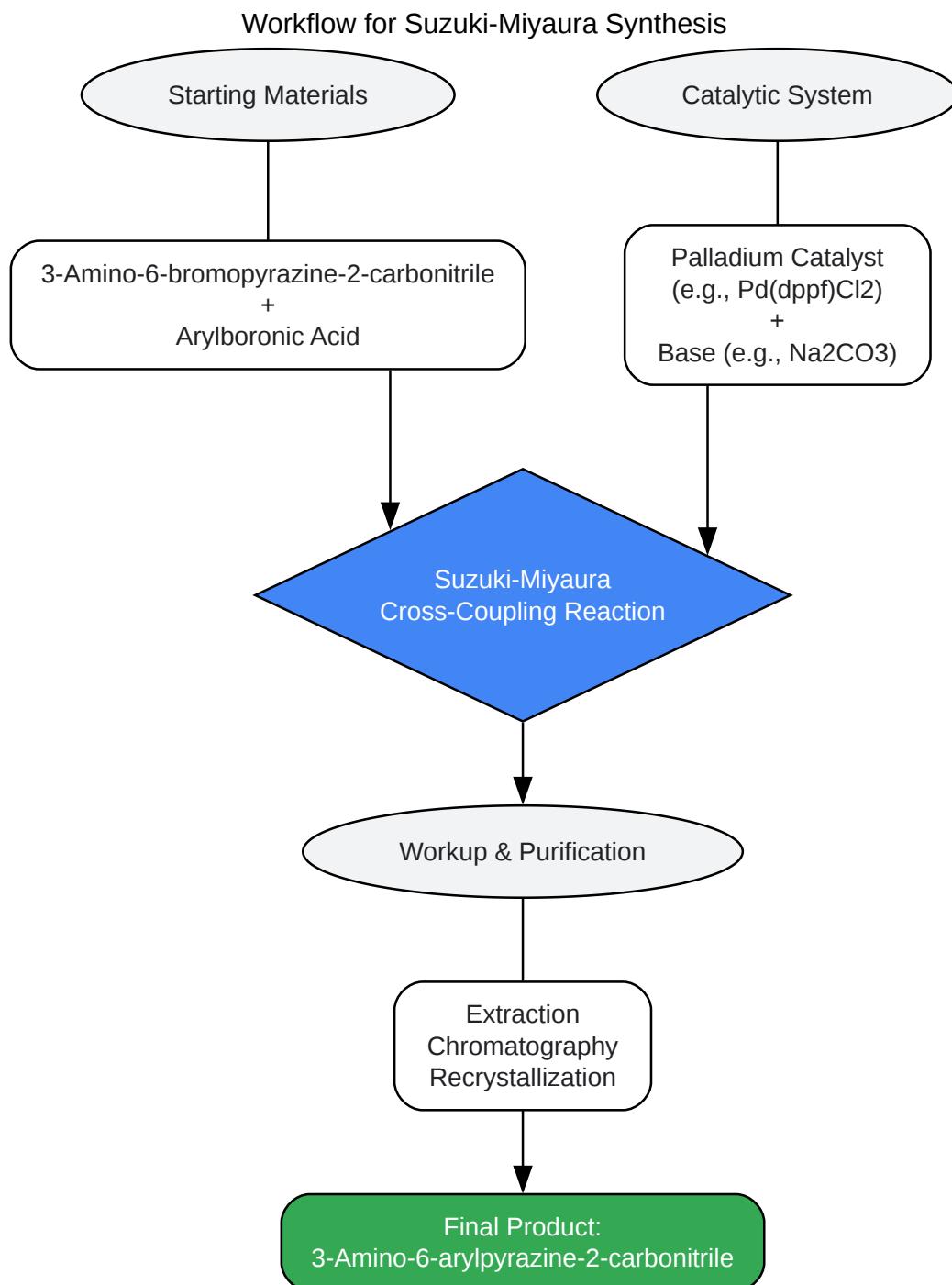
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of **3-Amino-6-bromopyrazine-2-carbonitrile** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This protocol details a representative synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.^{[8][9][10]}

Objective: To synthesize 3-Amino-6-phenylpyrazine-2-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.^[10]

Materials:

- **3-Amino-6-bromopyrazine-2-carbonitrile** (1.0 eq.)
- Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)^{[8][9]}
- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$), 0.05 eq. or Palladium(II) acetate, 0.02 eq.)^{[8][9]}
- Base (e.g., Sodium carbonate (Na_2CO_3) or Potassium carbonate, 2.0 eq.)^{[8][9]}
- Degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 ratio)^{[8][9]}


- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)[8][10]

Procedure:

- To a microwave vial or reaction flask, add **3-Amino-6-bromopyrazine-2-carbonitrile** (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).[8][9]
- Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[8][9]
- Add the degassed solvent system (1,4-dioxane and water).[8][9]
- Heat the reaction mixture with vigorous stirring. Depending on the setup, this can be done in a microwave reactor at 120°C for 30-60 minutes or conventionally at 80-100°C for 4-12 hours.[8][9]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
- Upon completion, cool the reaction mixture to room temperature.[9]
- Dilute the mixture with ethyl acetate and wash with water, followed by brine.[9][10]
- Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]
- Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-amino-6-arylpyrazine-2-carbonitrile product.[9][10] Typical yields after purification range from 75-95%. [9]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction using **3-Amino-6-bromopyrazine-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-6-bromopyrazine-2-carbonitrile | C5H3BrN4 | CID 11052611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 3-amino-6-bromopyrazine-2-carbonitrile (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112102#3-amino-6-bromopyrazine-2-carbonitrile-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com